molecular formula C8H7BrN2O3 B8134913 3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid

3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B8134913
M. Wt: 259.06 g/mol
InChI Key: RLIZCHWFDLPXRT-UHFFFAOYSA-N
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Description

3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that features a bromine atom and an azobis moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage under mild and metal-free conditions . Another method involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote cyclization and further bromination without the need for a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cyclization Reactions: Reagents such as TBHP and iodine are used to promote cyclization and bromination.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid involves its interaction with molecular targets through its bromine and azobis moieties. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, thereby affecting their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.H2O/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7;/h1-4H,(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIZCHWFDLPXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)O)Br.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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